(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate is a complex organic compound that belongs to the class of nitroimidazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both nitro and sulfonate groups in the molecule contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate involves the reduction of the nitro group to generate reactive nitrogen species (RNS) such as nitric oxide (NO). These reactive species can cause damage to cellular components, including DNA, leading to cell death . The compound targets anaerobic organisms that possess the necessary enzymes to reduce the nitro group.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar in structure and used for similar applications.
Ornidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate is unique due to the presence of the methoxyphenyl and sulfonate groups, which may enhance its solubility and bioavailability compared to other nitroimidazoles .
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of science and industry.
Properties
CAS No. |
83498-83-3 |
---|---|
Molecular Formula |
C11H11N3O6S |
Molecular Weight |
313.29 g/mol |
IUPAC Name |
(2-methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate |
InChI |
InChI=1S/C11H11N3O6S/c1-13-7-12-10(14(15)16)11(13)21(17,18)20-9-6-4-3-5-8(9)19-2/h3-7H,1-2H3 |
InChI Key |
JHHKHAMWZAADJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)OC2=CC=CC=C2OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.